Improved Nucleophilic Substitution Yield
The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine from 4-chloro-5-iodopyrimidine and cyclopropanamine proceeds with an isolated yield of 79% under optimized conditions . In contrast, analogous nucleophilic substitution reactions on 4-chloro-5-iodopyrimidine with other amines (e.g., methylamine) are reported to yield the corresponding 4-aminopyrimidines in variable and often lower yields due to the instability of the 4-chloro intermediate [1].
| Evidence Dimension | Isolated yield of 4-amino substitution |
|---|---|
| Target Compound Data | 79% yield |
| Comparator Or Baseline | 4-Chloro-5-iodopyrimidine with methylamine; yield not quantified but described as 'low yields' in photolysis studies |
| Quantified Difference | 79% for target vs. variable/low yields for comparator |
| Conditions | Reaction: 4-chloro-5-iodopyrimidine (1 eq) with cyclopropanamine (4 eq) in DMF at 90°C for 3h, with Cs₂CO₃ as base. |
Why This Matters
A high and reproducible yield of 79% reduces the cost of goods and simplifies purification, making this compound a more economical and reliable building block for medicinal chemistry campaigns compared to less efficient alternatives.
- [1] Allen, D. W., Buckland, D. J., Hutley, B. G., Oades, A. C., & Turner, J. B. (1977). Photolysis of 5-iodopyrimidines in benzene or heteroarenes; a convenient route to 5-phenyl- and 5-heteroaryl-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1977, 621-624. DOI: 10.1039/P19770000621. View Source
